2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate
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Description
2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate is a useful research compound. Its molecular formula is C23H25FN4O6S and its molecular weight is 504.53. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a novel series of compounds with a structure similar to the one , focusing on their potential antidepressant and antianxiety activities. These compounds were evaluated using behavioral despair and plus maze methods in albino mice, indicating potential applications in neuropsychiatric disorder research (Kumar et al., 2017).
Antimicrobial Activities : Başoğlu et al. (2013) reported on the synthesis of azole derivatives, including those incorporating piperazine and furan-2-carbohydrazide, which showed activity against various microorganisms. This suggests a potential avenue for exploring antimicrobial applications (Başoğlu et al., 2013).
Anticancer and Antiproliferative Activities : Hassan et al. (2021) synthesized derivatives with a similar structure to investigate their anticancer activity, particularly through VEGFR-2-TK inhibition. This research demonstrates the compound's potential in cancer treatment, specifically targeting tumor growth and angiogenesis (Hassan et al., 2021).
Anticonvulsant Activities : Kohn et al. (1993) explored the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, indicating the potential for neurological disorder research and treatment (Kohn et al., 1993).
Properties
IUPAC Name |
2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S.C2H2O4/c22-17-5-3-16(4-6-17)19-15-29-21(24-19)14-26-9-7-25(8-10-26)13-20(27)23-12-18-2-1-11-28-18;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWXSLHDYFMZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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